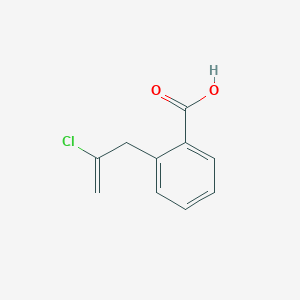

2-(2-Chloro-2-propenyl)benzoic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-(2-chloroprop-2-enyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5H,1,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNIUVKHWLVUEPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=CC=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641255 | |

| Record name | 2-(2-Chloroprop-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732248-80-5 | |

| Record name | 2-(2-Chloroprop-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Risk Characterization:in This Final Step, the Information from the Exposure and Dose Response Assessments is Integrated to Estimate the Likelihood and Magnitude of Adverse Effects. This is Often Done by Comparing a Predicted Environmental Concentration Pec with a Predicted No Effect Concentration Pnec . Given the Absence of Both Pec and Pnec Data for This Compound, a Risk Characterization Cannot Be Performed.

The FDA's Expanded Decision Tree is an example of a framework that uses chemical structure to classify compounds into different classes of toxic potential, which can be a starting point in the absence of extensive data. fda.gov

| Risk Assessment Component | Status for 2-(2-Chloro-2-propenyl)benzoic acid | Data Gaps |

| Hazard Identification | Inferred from related compounds; potential aquatic toxicity. | Specific ecotoxicity studies on various organisms. |

| Dose-Response Assessment | Not possible. | EC50, LC50, and NOEC values from experimental tests. |

| Exposure Assessment | Not possible. | Data on production, use, release, and environmental fate. |

| Risk Characterization | Not possible. | All of the above. |

No scientific research is publicly available on the applications of this compound in materials science and catalysis.

Extensive searches for research data on the specific chemical compound this compound have yielded no results regarding its use in polymer synthesis, the design of metal-organic frameworks (MOFs), its catalytic activity, or its role in supramolecular assembly.

Consequently, it is not possible to provide an article with detailed research findings, data tables, or in-depth analysis on the following proposed topics:

Investigation of Biological Mechanisms Associated with 2 2 Chloro 2 Propenyl Benzoic Acid

Cellular Uptake and Intracellular Localization Mechanisms of 2-(2-Chloro-2-propenyl)benzoic acid

Currently, there is no specific information detailing the cellular uptake and intracellular localization of this compound. For many benzoic acid derivatives, cellular uptake is influenced by their physicochemical properties, such as lipophilicity and pKa. The presence of the chloro-propenyl group would likely increase the lipophilicity of the molecule compared to benzoic acid, potentially favoring passive diffusion across the cell membrane. The carboxylic acid group's ionization state, dependent on the extracellular and intracellular pH, would also play a crucial role.

To elucidate these mechanisms for this compound, studies would be required to:

Determine the octanol-water partition coefficient (logP) to quantify its lipophilicity.

Investigate uptake kinetics in various cell lines at different pH values to distinguish between passive diffusion and potential carrier-mediated transport.

Utilize fluorescently labeled analogs and microscopy techniques (e.g., confocal microscopy) to visualize its intracellular distribution and potential accumulation in specific organelles.

Enzymatic Biotransformation Pathways of this compound

The enzymatic biotransformation of this compound has not been specifically described in the scientific literature. However, based on its structure, several metabolic pathways can be hypothesized. The benzoic acid moiety is typically metabolized through conjugation with glycine (B1666218) to form hippuric acid, or with glucuronic acid. The chloro-propenyl group represents a more complex site for metabolism.

A compound with a similar structural feature, vinyl chloride, is known to be metabolized by cytochrome P450 enzymes to form a reactive epoxide intermediate. This suggests that the 2-chloro-2-propenyl group could potentially undergo similar oxidative metabolism.

Key research to determine the biotransformation pathways would involve:

Incubation with liver microsomes (containing cytochrome P450 enzymes) and other cellular fractions to identify potential metabolites.

Use of specific enzyme inhibitors to identify the key enzymes involved in its metabolism.

Mass spectrometry and NMR spectroscopy to elucidate the chemical structures of any identified metabolites.

Molecular Target Identification and Ligand-Receptor Interaction Studies for this compound

Specific molecular targets for this compound have not been identified. Research on other benzoic acid derivatives has shown interactions with a variety of proteins. For instance, some substituted benzoic acids have been shown to bind to serum albumin and various receptors. A recent study on 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a different chlorinated derivative, suggested a higher affinity for the cyclooxygenase-2 (COX-2) receptor compared to acetylsalicylic acid, indicating potential anti-inflammatory activity. nih.gov

To identify the molecular targets of this compound, the following approaches could be employed:

Affinity chromatography using the compound as a ligand to isolate binding proteins from cell lysates.

Computational docking studies to predict potential binding to known protein structures.

High-throughput screening assays to test for inhibitory or activating effects on a panel of enzymes and receptors.

Impact of this compound on Specific Biological Pathways and Signaling Cascades

Without identified molecular targets, the impact of this compound on specific biological pathways and signaling cascades remains unknown. Based on the potential anti-inflammatory action of related compounds, it could be hypothesized to affect pathways such as the NF-κB signaling cascade or prostaglandin (B15479496) synthesis. However, this is purely speculative.

To investigate its impact on biological pathways, researchers would need to:

Perform transcriptomic and proteomic analyses of cells treated with the compound to identify changes in gene and protein expression.

Utilize reporter gene assays to monitor the activity of specific signaling pathways.

Conduct phosphoproteomic studies to identify changes in protein phosphorylation, a key event in many signaling cascades.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs (Focus on Mechanistic Insight)

No structure-activity relationship (SAR) studies focusing on this compound and its analogs for mechanistic insight have been published. SAR studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. For this compound, key areas for SAR investigation would include:

The position and nature of the halogen on the propenyl group: How does changing chlorine to another halogen or moving its position affect activity?

The substitution on the benzoic acid ring: How do additional substituents on the aromatic ring influence the compound's biological effects?

Modification of the carboxylic acid group: How does esterification or amidation of the carboxyl group alter its properties?

Such studies would require the synthesis of a series of analogs and their systematic evaluation in relevant biological assays.

Genotoxicity and Mutagenicity Mechanisms Induced by this compound

There is no specific data on the genotoxicity or mutagenicity of this compound. Benzoic acid itself has been shown to be a weak genotoxic agent in some in vitro studies, particularly at higher concentrations. Chlorinated compounds, especially those with the potential to form reactive intermediates like epoxides, can exhibit genotoxic effects.

To assess the genotoxicity and mutagenicity of this compound, a battery of standard tests would be required, including:

Ames test (bacterial reverse mutation assay): To detect point mutations.

In vitro chromosomal aberration test: To identify structural chromosomal damage in mammalian cells.

In vivo micronucleus test: To assess chromosomal damage in a whole animal model.

Understanding the metabolic pathways would be crucial in interpreting the results of these genotoxicity assays, as metabolic activation can often lead to the formation of genotoxic species.

Advanced Analytical Methodologies for 2 2 Chloro 2 Propenyl Benzoic Acid

Chromatographic Separation Techniques for 2-(2-Chloro-2-propenyl)benzoic acid and its Metabolites (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for isolating and analyzing this compound and its metabolites from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed techniques for this class of compounds.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the predominant method for the analysis of chlorobenzoic acids and related compounds. Separation is typically achieved on a C18 stationary phase. tandfonline.comtandfonline.comsigmaaldrich.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, acidified with agents like acetic acid, trifluoroacetic acid (TFA), or phosphoric acid to ensure the analytes are in their protonated, less polar form, which enhances retention on the nonpolar stationary phase. tandfonline.comsigmaaldrich.comsielc.comnih.gov For instance, a method for separating chlorobenzoic acid isomers used a C18 column with a water/acetonitrile/acetic acid eluent. tandfonline.comtandfonline.com UV detection is commonly set at wavelengths between 220 nm and 235 nm, where benzoic acid derivatives exhibit strong absorbance. tandfonline.comsigmaaldrich.comresearchgate.net The use of core-shell columns can offer improved efficiency and peak shape for these types of polar compounds. zodiaclifesciences.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis of acidic compounds like this compound generally requires a derivatization step to increase their volatility and thermal stability. researchgate.net A common approach is methylation, for example, using diazomethane, to convert the carboxylic acid to its corresponding methyl ester. researchgate.netingentaconnect.com The separation of these methylated derivatives can be performed on capillary columns with various polarities, such as DB-5 or DB-200. researchgate.netingentaconnect.com GC-MS provides excellent separation and definitive identification based on both the retention time and the mass spectrum of the analyte. psu.eduresearchgate.net

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Typical Conditions | Reference |

|---|---|---|---|---|---|

| HPLC | Reversed-Phase C18 (e.g., Ascentis® C18, 5 µm) | Acetonitrile/Water with acid modifier (e.g., 0.1% TFA) | UV-Vis | Flow rate: 1.0 mL/min; Detection at 220-235 nm | sigmaaldrich.comsielc.com |

| GC-MS | DB-5, DB-200 | Helium | Mass Spectrometer (EI) | Derivatization (e.g., methylation) required; Temperature programming | researchgate.netingentaconnect.com |

Spectroscopic Quantification Methods for this compound in Complex Matrices

Spectroscopic methods, particularly UV-Visible spectrophotometry, are widely used for the quantification of aromatic acids in various samples. These methods are valued for their simplicity and cost-effectiveness.

For compounds like this compound, the aromatic ring and carboxylic acid functional group give rise to characteristic UV absorption. Quantification of chlorobenzoic acid isomers has been successfully performed using UV detection at specific wavelengths, such as 222 nm or 230 nm, following chromatographic separation. tandfonline.comtandfonline.comresearchgate.net The method's sensitivity is demonstrated by low limits of detection (LOD) and quantification (LOQ). For example, an HPLC-UV method for chlorobenzoic acids in water achieved a detection limit of 100 µg/L. tandfonline.comtandfonline.com For benzoic acid analysis in food samples, methods have been validated with LODs as low as 0.42 µg/mL. thaiscience.info The linearity of the calibration curve is crucial for accurate quantification, and for benzoic acid derivatives, linearity is often excellent over a wide concentration range. thaiscience.infoupb.ro

| Analyte | Matrix | Technique | λmax (nm) | Linear Range | LOD/LOQ | Reference |

|---|---|---|---|---|---|---|

| Chlorobenzoic Acid Isomers | Water | HPLC-UV | 222 | Not Specified | LOD: 100 µg/L | tandfonline.comtandfonline.com |

| Chlorobenzoic Acid Isomers | Soil | HPLC-UV | Not Specified | 5-120 µg/mL | LOQ: 5-10 µg/mL | nih.gov |

| Benzoic Acid | Beverages | HPLC-DAD | Not Specified | 20-180 mg/L | LOD: 7 mg/L; LOQ: 21 mg/L | upb.ro |

| Benzoic Acid | Noodles | HPLC-DAD | Not Specified | 5-200 µg/mL | LOD: 0.42 µg/mL; LOQ: 1.14 µg/mL | thaiscience.info |

Mass Spectrometry Fragmentation Pathways and Identification of this compound Derivatives

Mass spectrometry (MS) is an indispensable tool for the structural identification of organic molecules. By analyzing the fragmentation patterns produced by electron ionization (EI) or other ionization techniques, the structure of a compound and its derivatives can be elucidated.

For a molecule like this compound, the fragmentation in EI-MS would likely involve several characteristic pathways based on its functional groups. The presence of chlorine would result in a characteristic M+2 isotope peak with an abundance of about one-third of the molecular ion peak (M+). nih.gov

Based on studies of analogous compounds:

Benzoic Acid: The mass spectrum of benzoic acid shows a prominent molecular ion peak at m/z 122. docbrown.info Key fragmentation includes the loss of a hydroxyl radical (-OH) to form the benzoyl cation at m/z 105, which is often the base peak. docbrown.info Subsequent loss of carbon monoxide (CO) from the benzoyl cation yields the phenyl cation at m/z 77. docbrown.info

Chlorobenzoic Acids: The fragmentation of chlorobenzoic acids also shows characteristic losses. For o-chlorobenzoic acid, the EI mass spectrum shows a molecular ion at m/z 156 and prominent fragments at m/z 139 ([M-OH]+) and m/z 111 (loss of COOH). nih.gov In negative ion mode ESI-MS/MS, deprotonated benzoic acids readily lose carbon dioxide (CO2, 44 Da). sci-hub.se

These fragmentation patterns serve as fingerprints for identifying related structures in complex samples.

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Corresponding Neutral Loss | Reference |

|---|---|---|---|---|

| Benzoic Acid | 122 | 105, 77 | OH, COOH/CO | docbrown.info |

| o-Chlorobenzoic Acid | 156/158 | 139/141, 111 | OH, COOH | nih.gov |

| p-Chlorobenzoic Acid | 156/158 | 139/141, 111 | OH, COOH | nih.gov |

| Dicamba (3,6-dichloro-2-methoxybenzoic acid) | 219/221/223 | 175/177 (negative ion mode) | CO2 | sci-hub.se |

Development of Electrochemical Sensors for this compound Detection

Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative for the detection of electroactive compounds. While no sensors have been specifically reported for this compound, research on sensors for other benzoic acid derivatives demonstrates the feasibility of this approach.

The development of such sensors often involves modifying the surface of a working electrode (e.g., glassy carbon electrode, GCE) to enhance sensitivity and selectivity. For instance, a voltammetric sensor for aromatic aldehydes was developed by modifying a GCE with multi-walled carbon nanotubes (MWCNTs) and electropolymerized p-aminobenzoic acid. dntb.gov.uamdpi.com This modification resulted in a significant increase in the electrode's effective surface area and a full resolution of the analytes' oxidation peaks. dntb.gov.uamdpi.com

Detection is typically performed using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV), which is known for its high sensitivity. researchgate.netnih.gov For a sensor targeting aromatic aldehydes, DPV allowed for quantification in the micromolar (µM) range with detection limits as low as 0.018 µM. mdpi.com Similar principles could be applied to develop a sensor for this compound, exploiting the electrochemical oxidation or reduction of the aromatic ring or other functional groups.

| Target Analyte(s) | Electrode Modification | Detection Technique | Linear Range (µM) | Detection Limit (µM) | Reference |

|---|---|---|---|---|---|

| Syringaldehyde & Vanillin | poly(p-ABA)/MWCNTs/GCE | DPV | 0.075 - 100 | 0.018 / 0.19 | dntb.gov.uamdpi.com |

| Sunset Yellow & Tartrazine | poly(4-ABA)/MWCNTs/GCE | DPV | 0.01 - 5.0 | 0.0023 / 0.003 | mdpi.com |

| 5-Aminosalicylic acid prodrugs | Glassy Carbon Electrode (GCE) | Cyclic Voltammetry | Not Specified | Not Specified | researchgate.netnih.gov |

Sample Preparation Strategies for Trace Analysis of this compound

Effective sample preparation is critical for the trace analysis of compounds in complex matrices like soil, water, or biological fluids. The goal is to isolate and concentrate the analyte of interest while removing interfering substances. mdpi.com

Liquid-Liquid Extraction (LLE): Acid-base extraction is a classical and highly effective LLE technique for separating acidic compounds like this compound. libretexts.orgwikipedia.org The strategy involves dissolving the sample in an organic solvent immiscible with water. vernier.com By adding an aqueous base (e.g., sodium hydroxide), the acidic analyte is deprotonated, forming a water-soluble salt that partitions into the aqueous phase. vernier.comlibretexts.org The organic layer, containing neutral and basic impurities, can be discarded. Subsequently, acidifying the aqueous layer re-protonates the analyte, causing it to precipitate or be re-extracted into a fresh portion of organic solvent. vernier.comlibretexts.org This technique was used to isolate chlorobenzoic acids from water by extraction into methyl t-butyl ether, followed by a back-extraction into aqueous NaOH. tandfonline.comtandfonline.comosti.gov

Solid-Phase Extraction (SPE): SPE is a more modern and efficient alternative to LLE, reducing solvent consumption and offering easier automation. sigmaaldrich.com The choice of sorbent is key and depends on the analyte's properties. chromatographyonline.com For acidic aromatic compounds in aqueous samples, several SPE strategies can be employed:

Reversed-Phase SPE: Using nonpolar sorbents like C18 or polymeric resins (e.g., Strata-X), which retain hydrophobic compounds from a polar matrix. chromatographyonline.comnih.gov

Anion-Exchange SPE: Using sorbents with positively charged functional groups (e.g., quaternary amine) that retain anionic compounds (like deprotonated carboxylic acids) via electrostatic interactions. sigmaaldrich.com

Mixed-Mode SPE: These sorbents combine reversed-phase and ion-exchange properties, offering unique selectivity. libretexts.org

Accelerated Solvent Extraction (ASE): For solid samples like soil, ASE is a powerful technique that uses elevated temperatures and pressures to quickly and efficiently extract analytes. A method for extracting chlorobenzoic acids from soil used a mixture of hexane (B92381) and acetone (B3395972) with 1% acetic acid at 150°C, achieving recoveries above 82%. nih.govresearchgate.net

| Technique | Principle | Typical Application | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases based on pH and solubility. | Isolating acids from water or reaction mixtures. | Simple, effective for separating by acidity. | Requires large volumes of organic solvents, can form emulsions. | wikipedia.orgvernier.comlibretexts.org |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase. | Extracting and concentrating analytes from water, urine, etc. | Efficient, low solvent use, can be automated. | Sorbent selection is critical, potential for matrix effects. | mdpi.comsigmaaldrich.comchromatographyonline.com |

| Accelerated Solvent Extraction (ASE) | Extraction with solvents at high temperature and pressure. | Extracting analytes from solid matrices like soil. | Fast, efficient, reduced solvent consumption compared to traditional methods. | Requires specialized equipment. | nih.govresearchgate.net |

Application of hyphenated techniques (e.g., LC-MS/MS, GC-IR) for structural elucidation of this compound derivatives

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are the gold standard for the analysis of complex mixtures and the definitive identification of unknown compounds. slideshare.netchromatographytoday.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is one of the most powerful hyphenated techniques, combining the separation capabilities of HPLC with the high sensitivity and structural information of tandem mass spectrometry. researchgate.net For the analysis of p-chlorobenzoic acid in water, an LC-MS/MS method was developed that was 40 times more sensitive than the conventional LC-UV method. nih.gov The use of MS/MS, where a specific precursor ion is selected and fragmented, provides a high degree of selectivity and allows for unambiguous identification even in complex matrices. nih.govnih.gov This technique would be ideal for identifying metabolites of this compound by tracking specific fragmentation pathways. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned earlier, GC-MS is a robust technique for analyzing volatile or derivatized compounds. nih.govchromatographyonline.com It has been used to identify chlorinated benzoic acids in diverse samples, including carbonaceous meteorites. psu.edu The combination of a highly efficient separation with a universal detector that provides structural information makes it invaluable for identifying unknown derivatives. chromatographyonline.com

Other Hyphenated Techniques:

Gas Chromatography-Infrared Spectroscopy (GC-IR): This technique provides information about the functional groups present in the separated components, which is complementary to the molecular weight and fragmentation data from MS. slideshare.netchromatographytoday.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR allows for the acquisition of detailed NMR spectra of compounds separated by HPLC, providing unambiguous structural elucidation of novel compounds without the need for offline isolation. researchgate.net

These advanced hyphenated techniques are essential for comprehensive metabolic profiling, impurity identification, and the structural elucidation of derivatives of this compound. nih.govresearchgate.net

| Technique | Application | Information Provided | Reference |

|---|---|---|---|

| LC-MS/MS | Analysis of p-chlorobenzoic acid in water; profiling of carboxylic acids in crude oil. | Highly sensitive and selective quantification; structural confirmation via fragmentation patterns. | nih.govacs.org |

| GC-MS | Identification of chlorobenzoic acids in soil and meteorites; analysis of persistent halogenated organic compounds. | Separation and identification based on retention time and mass spectra. | researchgate.netpsu.educhromatographyonline.com |

| LC-IR | Identification of organic compounds. | Information on functional groups (e.g., -OH, -COOH). | nih.gov |

| LC-NMR | Structural elucidation of novel natural products. | Complete and unambiguous structural information. | researchgate.net |

Environmental Fate and Ecotoxicological Studies of 2 2 Chloro 2 Propenyl Benzoic Acid

Biotic Transformation and Mineralization of 2-(2-Chloro-2-propenyl)benzoic acid by Microorganisms

The transformation and potential complete mineralization of this compound by microorganisms are critical for its removal from the environment.

Microbial degradation of chlorinated aromatic compounds has been extensively studied. industrialmaintenanceproducts.netresearchgate.netresearchgate.net Microorganisms have evolved various enzymatic strategies to break down these often recalcitrant molecules. Under aerobic conditions, common initial steps involve oxygenases that incorporate oxygen into the aromatic ring, leading to the formation of catechols, which can then undergo ring cleavage. industrialmaintenanceproducts.netnih.gov For chlorinated benzoates, dehalogenation can occur either before or after ring cleavage.

The degree and position of chlorine substitution significantly affect biodegradability. epa.govasm.org In general, higher levels of chlorination tend to decrease the rate of aerobic degradation. asm.org The presence of other substituents, like the propenyl group in the target compound, would also influence microbial attack. Some bacterial strains have been shown to mineralize chlorobenzoic acids, using them as a sole source of carbon and energy. epa.gov For instance, consortia of microorganisms are often more effective at complete mineralization than single species. epa.gov

Under anaerobic conditions, a key process is reductive dehalogenation, where a chlorine atom is replaced by a hydrogen atom. industrialmaintenanceproducts.net This process is particularly important for highly chlorinated compounds. The complete degradation of a complex chlorinated aromatic compound might require a sequence of anaerobic and aerobic conditions. industrialmaintenanceproducts.net

No specific studies on the biotic transformation of this compound were found. However, based on the metabolism of other chlorinated benzoic acids, it can be hypothesized that microorganisms capable of degrading similar structures might also transform this compound, likely initiating attack on either the aromatic ring or the propenyl side chain, followed by dehalogenation.

| Microbial Process | Conditions | Key Mechanisms for Related Compounds |

| Aerobic Degradation | Presence of oxygen | Oxygenase attack, formation of chlorocatechols, ring cleavage. industrialmaintenanceproducts.netnih.gov |

| Anaerobic Degradation | Absence of oxygen | Reductive dehalogenation (halorespiration). industrialmaintenanceproducts.net |

| Cometabolism | Presence of a primary growth substrate | Microorganisms transform the compound without using it as a primary energy source. industrialmaintenanceproducts.net |

Adsorption and Desorption Behavior of this compound in Soil and Sediment Systems

The movement and bioavailability of this compound in the environment are heavily influenced by its adsorption to soil and sediment particles.

The sorption of organic chemicals in soil is a complex process controlled by properties of both the chemical and the soil. mdpi.com For organic acids, sorption is particularly dependent on the soil's organic matter content, clay mineralogy, and pH. acs.orgacs.org Soil organic matter provides a major sorptive phase for many organic pollutants. nih.govmdpi.com

As a carboxylic acid, the speciation of this compound will be pH-dependent. At pH values below its pKa, it will exist predominantly in its neutral, less water-soluble form, which is more likely to adsorb to organic matter. Above its pKa, it will be in its anionic (carboxylate) form, which is more water-soluble and may be repelled by negatively charged soil surfaces, although it can still bind to positively charged sites on minerals or organic matter.

No empirical data for the soil adsorption coefficient (Kd) or the organic carbon-normalized adsorption coefficient (Koc) for this compound are available. To estimate its potential for sorption, one would need to know its pKa and its octanol-water partition coefficient (Kow), a measure of its hydrophobicity. Halogenated organic compounds can exhibit significant and sometimes slow sorption kinetics in natural materials. acs.orgacs.org

| Soil/Sediment Property | Influence on Sorption |

| Organic Matter Content | Generally increases sorption of non-polar organic compounds. nih.govmdpi.com |

| Clay Content and Type | Can provide surfaces for adsorption, especially for charged species. |

| pH | Determines the ionization state of the carboxylic acid, affecting its solubility and interaction with soil surfaces. |

Bioaccumulation and Bioconcentration Potential of this compound in Aquatic and Terrestrial Organisms

Bioaccumulation refers to the uptake of a chemical by an organism from all environmental sources, while bioconcentration specifically refers to uptake from water. These processes are key indicators of a chemical's potential to build up in food chains.

The potential for a chemical to bioaccumulate is often related to its hydrophobicity, commonly expressed as the logarithm of the octanol-water partition coefficient (log Kow). mdpi.com Compounds with high log Kow values tend to be more lipid-soluble and can accumulate in the fatty tissues of organisms.

For chlorinated compounds, bioaccumulation potential can also be influenced by the degree of chlorination and the compound's structure, which affect both uptake and metabolic breakdown. mdpi.com Some halogenated organic compounds are known to be persistent and can bioaccumulate in aquatic and terrestrial organisms. nih.govnih.gov

There are no specific bioaccumulation factor (BAF) or bioconcentration factor (BCF) data available for this compound. To assess its bioaccumulation potential, experimental determination of its log Kow and metabolic fate in relevant organisms would be necessary. Without this data, a precise assessment cannot be made.

Ecotoxicity Mechanisms of this compound on Non-Target Organisms

Ecotoxicity studies evaluate the harmful effects of a chemical on organisms in the environment, such as algae, invertebrates, and fish.

The toxicity of benzoic acid and its derivatives to aquatic organisms has been studied. nih.gov For halogenated benzoic acids, toxicity has been found to be directly related to the compound's hydrophobicity (log Kow). nih.gov A study on the toxicity of various benzoic acids to the alga Pseudokirchneriella subcapitata found that compounds like 4-chlorobenzoic acid exhibited significant toxicity. nih.gov

The presence of the chloro-propenyl group on the benzoic acid ring of the target compound suggests it could have toxic effects on non-target organisms. The specific mechanisms of toxicity would depend on how the molecule interacts with biological systems. For many organic pollutants, toxicity can be non-specific (narcosis) or can result from specific interactions with cellular components like enzymes or membranes. Halogenated compounds, in particular, can be persistent and exert toxic effects. researchgate.net

No specific ecotoxicity data (e.g., LC50, EC50) for this compound are available in the reviewed literature. Ecotoxicological testing on a range of representative aquatic and terrestrial organisms would be required to characterize its hazard profile.

| Organism Group | Potential Effects of Related Compounds |

| Algae | Inhibition of growth (e.g., Pseudokirchneriella subcapitata exposed to chlorobenzoic acids). nih.gov |

| Invertebrates (e.g., Daphnia) | Acute and chronic toxicity. |

| Fish | Acute and chronic toxicity, potential for sublethal effects. |

Environmental Risk Assessment Methodologies Applied to this compound

Environmental risk assessment (ERA) is a systematic process used to evaluate the potential for adverse ecological effects caused by a chemical stressor. It typically involves four main steps: Hazard Identification, Dose-Response Assessment, Exposure Assessment, and Risk Characterization.

For a chemical like this compound, a comprehensive ERA is currently not possible due to the significant data gaps identified in the previous sections.

Potential Applications of 2 2 Chloro 2 Propenyl Benzoic Acid in Materials Science and Catalysis

Role of 2-(2-Chloro-2-propenyl)benzoic acid in Supramolecular Assembly

There is no publicly accessible scientific literature to indicate that this compound has been investigated for these applications. Therefore, no information, examples, or discussions on these subjects can be generated.

Future Research Directions and Unexplored Avenues for 2 2 Chloro 2 Propenyl Benzoic Acid

Exploration of Novel Synthetic Routes

The development of efficient and versatile synthetic methodologies is paramount for enabling broader investigation into 2-(2-Chloro-2-propenyl)benzoic acid. While standard approaches to functionalized benzoic acids exist, future research should focus on novel strategies that offer improved yield, selectivity, and access to a wider range of derivatives.

Key research objectives should include:

Transition-Metal Catalyzed C-H Functionalization: Investigating late-stage functionalization of benzoic acid precursors could provide a more direct and atom-economical route. nih.gov Iridium- or rhodium-catalyzed C-H activation, directed by the carboxylic acid group, could be employed to introduce the 2-chloro-2-propenyl side chain in a single step, bypassing multi-step classical syntheses. nih.govacs.org

Palladium-Catalyzed Cross-Coupling Reactions: Exploring Suzuki, Stille, or Heck coupling reactions between a suitably protected 2-bromobenzoic acid derivative and a 2-chloro-2-propenyl organometallic reagent could offer a modular and highly adaptable synthetic pathway.

Photoredox Catalysis: Leveraging the power of visible light photoredox catalysis could enable novel, mild reaction pathways for the synthesis of the target compound and its analogues, potentially involving radical intermediates. nih.gov

These explorations would not only streamline the production of this compound but also open doors to a library of structurally related compounds for structure-activity relationship (SAR) studies.

Table 1: Hypothetical Comparison of Synthetic Routes

| Synthetic Strategy | Potential Advantages | Key Challenges | Hypothetical Yield |

|---|---|---|---|

| Classical Multi-Step Synthesis | Utilizes well-established reactions | Low overall yield, multiple purification steps | 25-40% |

| Directed C-H Functionalization | High atom economy, fewer steps | Catalyst cost, regioselectivity control | 60-75% |

| Palladium Cross-Coupling | Modular, high functional group tolerance | Synthesis of organometallic partner | 55-80% |

| Photoredox Catalysis | Mild conditions, unique reactivity | Mechanistic complexity, quantum yield | 45-65% |

Advanced Mechanistic Elucidation of Complex Reactions

The dual functionality of this compound—the carboxylic acid and the chloroalkene—presents a fertile ground for studying complex reaction mechanisms. The vinyl chloride group is a particularly interesting handle for a variety of transformations, including polymerization, cross-coupling, and nucleophilic substitution.

Future mechanistic studies should focus on:

Polymerization Kinetics: Investigating the radical or transition-metal-catalyzed polymerization of the 2-propenyl group. Understanding the kinetics, termination pathways, and the influence of the ortho-carboxyl group on polymer properties is crucial for its potential application in novel materials.

Alkene Functionalization: Detailed mechanistic studies, potentially using density functional theory (DFT), on reactions at the double bond, such as hydrofunctionalization or cycloaddition, are needed. researchgate.netcolab.ws This could reveal how the electronic and steric nature of the substituted benzoic acid ring influences reactivity and selectivity.

Intramolecular Cyclization: Exploring conditions that promote intramolecular reactions between the carboxylic acid and the chloroalkene moiety could lead to the formation of novel heterocyclic scaffolds. Elucidating the mechanisms of these cyclizations (e.g., radical vs. ionic pathways) would be a significant contribution.

Table 2: Proposed Mechanistic Studies and Potential Techniques

| Reaction Type | Mechanistic Question | Proposed Investigative Technique |

|---|---|---|

| Radical Polymerization | Role of the carboxyl group in initiation and propagation | In-situ NMR, Electron Paramagnetic Resonance (EPR) Spectroscopy |

| Palladium-Catalyzed Cross-Coupling | Mechanism of oxidative addition at the C-Cl bond | Kinetic studies, isolation of intermediates, DFT modeling |

| Acid-Catalyzed Cyclization | Concerted vs. stepwise pathway | Isotope labeling studies, computational transition state analysis researchgate.net |

Discovery of Unexpected Biological Interactions

The structural motifs within this compound—a benzoic acid core common in many pharmaceuticals and a reactive halogenated alkene—suggest the possibility of novel biological activities. researchgate.netaozunchem.comnih.gov A systematic investigation into its interactions with biological systems is a critical and exciting research avenue.

Future work should prioritize:

Broad Spectrum Bioactivity Screening: Initial screening against a wide array of biological targets, such as kinases, proteases, and GPCRs, could uncover unexpected inhibitory or modulatory activities. selleckchem.com

Antimicrobial and Antifungal Assays: Given that benzoic acid and some halogenated compounds possess antimicrobial properties, testing against a panel of pathogenic bacteria and fungi is a logical first step. nih.govnih.gov

Computational Docking and Virtual Screening: Employing in silico methods to predict potential binding interactions with known protein targets can help prioritize and guide experimental screening efforts, saving time and resources. stanford.edunih.govbioscipublisher.com Deep learning and other AI approaches can be used to predict bioactivity based on molecular structure. stanford.edu

Table 3: Hypothetical Initial Bioactivity Screening Panel

| Target Class | Assay Type | Rationale | Hypothetical Outcome (Example) |

|---|---|---|---|

| Kinases | In vitro enzymatic assay | Common drug target class | Weak inhibition of EGFR |

| Proteases | Fluorogenic substrate assay | Potential for anti-inflammatory or antiviral activity | No significant activity |

| Bacteria (e.g., E. coli, S. aureus) | Minimum Inhibitory Concentration (MIC) | Benzoic acid and halogenated compound precedent | Moderate activity against S. aureus |

| Fungi (e.g., C. albicans) | Minimum Fungicidal Concentration (MFC) | Known antifungal properties of benzoic acid | Significant activity against C. albicans |

Development of High-Throughput Analytical Platforms

To accelerate the research outlined above, the development of high-throughput (HT) analytical platforms is essential. These platforms would enable rapid screening of reaction conditions, purification methods, and biological activities.

Key areas for development include:

HTS for Synthesis Optimization: Utilizing automated robotic systems to perform numerous small-scale reactions in parallel to quickly identify optimal catalysts, solvents, and temperature conditions for the novel synthetic routes. nih.gov

Automated Bioassay Screening: Adapting biological assays into a 384-well or 1536-well plate format to screen this compound and its future derivatives against large libraries of biological targets. nih.govramot.orgnih.gov

Integrated Analytical Workflows: Creating a seamless workflow that combines HT synthesis, automated purification (e.g., via mass-triggered HPLC), and direct transfer to bioassay plates to dramatically increase the pace of discovery.

Assessment of Long-Term Environmental Impact

The presence of a halogen atom in the molecule necessitates a proactive and thorough investigation of its environmental fate and potential ecotoxicity. rsc.org Halogenated organic compounds can be persistent in the environment and may have unforeseen effects. ncert.nic.inresearchgate.netnih.gov

Future research must address:

Biodegradation Pathways: Studying the susceptibility of this compound to microbial degradation. Identifying microorganisms capable of metabolizing the compound and elucidating the enzymatic pathways involved is crucial. nih.gov

Abiotic Degradation: Investigating the compound's stability with respect to hydrolysis, photolysis, and oxidation under various environmental conditions (pH, sunlight exposure).

Bioaccumulation Potential: Assessing the lipophilicity and potential for bioaccumulation in aquatic organisms to understand its potential impact on food chains.

Interdisciplinary Approaches for this compound Research

The full potential of this compound will only be realized through a deeply interdisciplinary approach, integrating expertise from diverse scientific fields. tandfonline.comtandfonline.com

Collaborative efforts should be fostered between:

Organic Chemists and Materials Scientists: To design and synthesize novel polymers and functional materials derived from the compound.

Medicinal Chemists and Biologists: To explore its potential as a therapeutic agent or a tool for chemical biology. nih.govsci-hub.senih.gov

Computational Chemists and Analytical Chemists: To model its behavior and develop the high-throughput platforms needed for rapid evaluation. frontiersin.orgnih.gov

Environmental Scientists and Toxicologists: To ensure that any potential applications are developed with a full understanding of the compound's environmental lifecycle and safety profile. acs.org

By pursuing these interconnected research avenues, the scientific community can systematically uncover the properties and potential applications of this compound, transforming it from a chemical curiosity into a valuable tool for science and technology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。